Cas no 42302-96-5 (1-(1-methylcyclopropyl)ethanamine)

1-(1-Methylcyclopropyl)ethanamine is a cyclopropyl-substituted amine compound characterized by its unique sterically hindered structure. The presence of the methylcyclopropyl group imparts enhanced stability and reactivity control, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its constrained ring system influences conformational flexibility, which can be leveraged in the design of bioactive molecules or catalysts. The compound's amine functionality allows for further derivatization, enabling its use in the preparation of specialized ligands or fine chemicals. Due to its structural features, it may exhibit improved selectivity in certain reactions compared to less hindered analogs. Proper handling under inert conditions is recommended to preserve its integrity.
1-(1-methylcyclopropyl)ethanamine structure
42302-96-5 structure
Product Name:1-(1-methylcyclopropyl)ethanamine
CAS No:42302-96-5
MF:C6H13N
MW:99.1741216182709
MDL:MFCD09042039
CID:1516858
PubChem ID:16768425
Update Time:2025-10-29

1-(1-methylcyclopropyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methylcyclopropyl)ethanamine
    • (1-Methylcyclopropane)ethylamine
    • 1-(1-Methyl-cyclopropyl)-ethylamine
    • 1-(1-methylcyclopropyl)ethan-1-amine
    • (S)-1-(1-Methylcyclopropyl)ethanamine
    • 42302-96-5
    • DB-070283
    • (R)-1-(1-Methylcyclopropyl)ethanamine
    • MFCD09042039
    • EN300-57765
    • 1-(1-methylcyclopropyl)ethanamine, AldrichCPR
    • SY384648
    • 1400878-21-8
    • MFCD23907221
    • AKOS000124043
    • MFCD23907220
    • (1R)-1-(1-methylcyclopropyl)ethanamine
    • SY384651
    • SY384633
    • MDL: MFCD09042039
    • Inchi: 1S/C6H13N/c1-5(7)6(2)3-4-6/h5H,3-4,7H2,1-2H3
    • InChI Key: DOAMTLHAIDSDBV-UHFFFAOYSA-N
    • SMILES: NC(C)C1(C)CC1

Computed Properties

  • Exact Mass: 99.104799419g/mol
  • Monoisotopic Mass: 99.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 74.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 26Ų

1-(1-methylcyclopropyl)ethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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